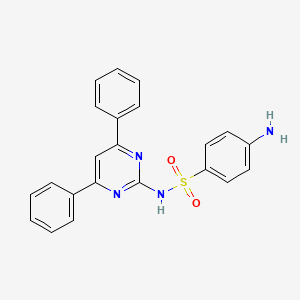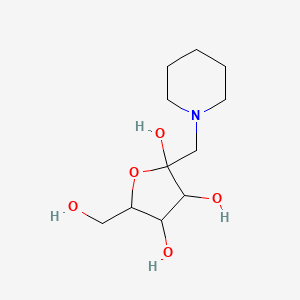
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a piperidine ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. One possible route could involve the protection of hydroxyl groups, followed by the introduction of the piperidine moiety through nucleophilic substitution. Deprotection steps would then yield the final compound. Reaction conditions such as temperature, solvents, and catalysts would be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or ketones, while reduction could produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a building block for biologically active compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-2-(methylamino)methyl oxolane-2,3,4-triol
- 5-(Hydroxymethyl)-2-(ethylamino)methyl oxolane-2,3,4-triol
Uniqueness
The uniqueness of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol lies in its specific structural features, such as the presence of the piperidine ring and multiple hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
61819-69-0 |
|---|---|
Formule moléculaire |
C11H21NO5 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-(piperidin-1-ylmethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C11H21NO5/c13-6-8-9(14)10(15)11(16,17-8)7-12-4-2-1-3-5-12/h8-10,13-16H,1-7H2 |
Clé InChI |
BVMWEJIZXVVALO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
| 61819-69-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.5]decane-1,3-dione, 2-(phenylmethyl)-](/img/structure/B1658602.png)
![N-[(E)-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1658603.png)
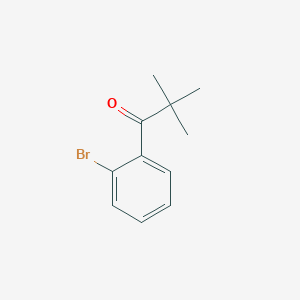
![N-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658605.png)
![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![11-(3-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B1658608.png)
![Hexanoic acid, 6-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1658609.png)
![4-[4-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658611.png)
![ethyl 4-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate](/img/structure/B1658612.png)
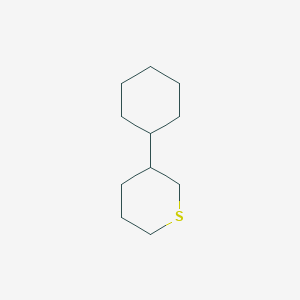
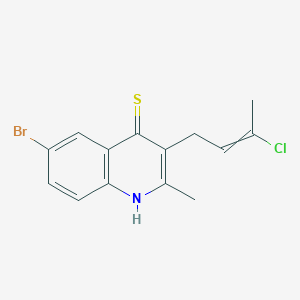
![1-[5-[2,6-Di(propan-2-yl)phenoxy]pentyl]-4-methylpiperazine](/img/structure/B1658615.png)
